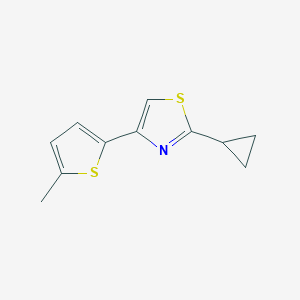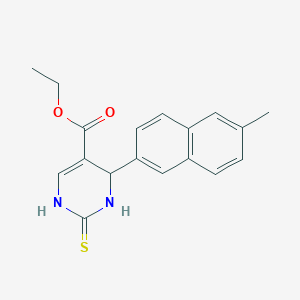
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is a synthetic compound with the molecular formula C11H23N3O3S and a molecular weight of 277.38 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with ethyl acetamide and propylsulfonyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions. The compound’s sulfonyl group is particularly important for its binding affinity and specificity . Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
- N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamide
Uniqueness
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C11H23N3O3S |
|---|---|
Poids moléculaire |
277.39 g/mol |
Nom IUPAC |
N-ethyl-2-(4-propylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H23N3O3S/c1-3-9-18(16,17)14-7-5-13(6-8-14)10-11(15)12-4-2/h3-10H2,1-2H3,(H,12,15) |
Clé InChI |
WOXGQGCWGSMLJK-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CCN(CC1)CC(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)


![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

